molecular formula C43H54N2O12 B3028494 利福霉素 PR 14 CAS No. 21240-38-0

利福霉素 PR 14

货号 B3028494
CAS 编号: 21240-38-0
分子量: 790.9 g/mol
InChI 键: MVODEXRQKZLCBL-OIURLYNQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Rifamycin PR 14 is a member of the rifamycin family, which are antibiotics synthesized either naturally by the bacterium Amycolatopsis rifamycinica or artificially . They are particularly effective against mycobacteria, and are therefore used to treat tuberculosis, leprosy, and mycobacterium avium complex (MAC) infections . The rifamycin group includes the “classic” rifamycin drugs as well as the rifamycin derivatives rifampicin (or rifampin), rifabutin, rifapentine, rifalazil and rifaximin .


Synthesis Analysis

Rifamycins were first isolated in 1957 from a fermentation culture of Streptomyces mediterranei at the laboratory of Gruppo Lepetit SpA in Milan . The parent compound of rifamycin was rifamycin B which was originally obtained as a main product in the presence of diethylbarburitic acid . Some small modifications were performed in this inactive compound and with the creation of rifamycin SV there was the first antibiotic used intravenously for the treatment of tuberculosis .


Molecular Structure Analysis

The molecular structure of rifamycins is complex. The chemical formula of rifamycin is C37H47NO12 . The molecular weight is 697.778 g·mol −1 . The structure of rifamycins is characterized by a naphthalenic nucleus, substituted by a depsipeptide .


Physical And Chemical Properties Analysis

Rifamycin PR 14 has a molecular formula of C43H54N2O12 and a molecular weight of 790.9 . It appears as a yellow to orange powder . It is soluble in DMSO and aqueous acetonitrile .

科学研究应用

利福霉素和细菌抑制

利福霉素,包括利福霉素 PR 14,主要因其在大多数细菌属中抑制 RNA 聚合酶的能力而闻名。这种机制对于其治疗细菌感染的有效性至关重要。研究强调了它们在对抗结核病和涉及生物膜的感染中的作用,尤其是在革兰氏阳性假体关节和瓣膜感染中 (Rothstein, 2016)

抗菌活性中的变构调节

利福霉素通过变构调节 RNA 聚合酶催化反应发挥作用。这种活性对于转录控制至关重要,影响这些抗生素对抗细菌的有效性。与起始 sigma 因子的独特相互作用以及向 RNAP 活性位点的信号传递会减慢催化,在它们的抗菌效力中发挥重要作用 (Artsimovitch et al., 2005)

在治疗胃肠道疾病中的应用

利福昔明,一种利福霉素衍生物,已显示出治疗胃肠道疾病的有效性,例如肝性脑病、肠易激综合征和旅行者腹泻。由于其受限的吸收,它在胃肠道中达到高局部浓度,除了其抗菌活性外,还表现出抗炎特性 (Adachi & Dupont, 2006)

用于质量控制的分析方法

由于利福霉素,包括利福霉素 PR 14,在治疗结核病和各种感染等疾病中的临床重要性,制定可靠的质量控制策略至关重要。为此,已开发出使用基于量子点的自动化分析方法 (Jiménez-López et al., 2016)

耐药机制

了解对利福霉素的耐药机制对于管理其临床疗效至关重要。耐药性可能源于主要靶点修饰、抗生素失活和细胞质排斥。表型耐药性和耐受性是导致其有效性降低的附加因素 (Adams et al., 2021)

耐药性的结构基础

研究利福霉素耐药性的结构基础,特别是在结核病的情况下,可以深入了解利福霉素与细菌 RNA 聚合酶的相互作用。这一知识有助于制定克服耐药性和提高利福霉素疗效的策略 (Molodtsov et al., 2017)

结肠微生物群的调节

利福昔明已被证明可以调节克罗恩病患者的结肠微生物群。这种调节,并没有显着改变肠道微生物群的整体组成,导致某些有益细菌增加和微生物代谢发生变化 (Maccaferri et al., 2010)

发酵优化

优化生产利福霉素(包括利福霉素 PR 14)的发酵过程是研究的一个关键领域。机器学习方法已用于培养基优化,显着提高了利福霉素的生产率 (Bapat & Wangikar, 2004)

药理学和临床潜力

利福昔明作为一种广谱抗菌作用的非吸收性抗生素的药理学特征使其成为胃肠道感染的关键药物。其有限的吸收最大程度地减少了抗菌素耐药性和全身不良事件,凸显了其临床潜力 (Scarpignato & Pelosini, 2005)

作用机制

Rifamycins, as well as all the other members of this group, present an antibacterial mechanism of action related to the inhibition of RNA synthesis. This mechanism of action is done by the strong binding to the DNA-dependent RNA polymerase of prokaryotes .

安全和危害

Rifamycin is considered toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

属性

IUPAC Name

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-27-acetyl-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22,28,29-nonamethyl-6,23-dioxo-8,33-dioxa-24,29-diazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26(30),27-nonaen-13-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H54N2O12/c1-18-14-13-15-19(2)42(53)44-33-30-28(25(8)46)24(7)45(11)34(30)29-31(38(33)51)37(50)23(6)40-32(29)41(52)43(10,57-40)55-17-16-27(54-12)20(3)39(56-26(9)47)22(5)36(49)21(4)35(18)48/h13-18,20-22,27,35-36,39,48-51H,1-12H3,(H,44,53)/b14-13+,17-16+,19-15-/t18-,20+,21+,22+,27-,35-,36+,39+,43-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVODEXRQKZLCBL-OIURLYNQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=C2C(=C(N5C)C)C(=O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1/C=C/C=C(\C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)O[C@@](C4=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C5=C2C(=C(N5C)C)C(=O)C)O)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H54N2O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

790.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rifamycin PR 14

CAS RN

21240-38-0
Record name Rifamycin II, 3'-acetyl-1',2'-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021240380
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rifamycin PR 14
Reactant of Route 2
Rifamycin PR 14
Reactant of Route 3
Reactant of Route 3
Rifamycin PR 14
Reactant of Route 4
Rifamycin PR 14
Reactant of Route 5
Rifamycin PR 14
Reactant of Route 6
Rifamycin PR 14

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。